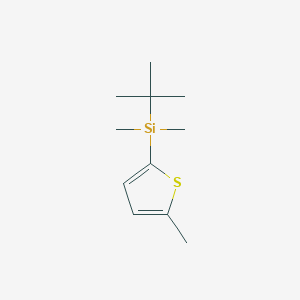
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 5-methyl-2-thienyl moiety, along with tert-butyl and dimethyl groups
Métodos De Preparación
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- typically involves the reaction of appropriate organosilicon precursors with 5-methyl-2-thienyl derivatives. Common synthetic routes include:
Grignard Reaction: This involves the reaction of a Grignard reagent with a silicon halide to form the desired silane compound.
Hydrosilylation: This method involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond in the presence of a catalyst.
Industrial Production: Large-scale production may involve continuous flow processes and the use of specialized reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler silanes or silanols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.
Major Products: The major products of these reactions include silanols, siloxanes, and substituted silanes.
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing into its use as a component in medical devices and implants, where its stability and biocompatibility are advantageous.
Industry: It is used in the production of specialty coatings and adhesives, where its unique chemical properties enhance performance.
Mecanismo De Acción
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- exerts its effects involves its ability to form strong covalent bonds with other molecules. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of stable complexes. These interactions are crucial in applications such as drug delivery and material science.
Comparación Con Compuestos Similares
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- can be compared with other similar compounds, such as:
Silane, (1,1-dimethylethyl)(dotriacontyloxy)dimethyl-: This compound has a longer alkyl chain, which affects its physical properties and applications.
Silane, chloro(1,1-dimethylethyl)dimethyl-: The presence of a chloro group makes this compound more reactive in certain chemical reactions.
Silane, (1,1-dimethylethyl)[(1-ethoxy-2-methyl-1-propen-1-yl)oxy]dimethyl-:
Propiedades
Número CAS |
167772-54-5 |
|---|---|
Fórmula molecular |
C11H20SSi |
Peso molecular |
212.43 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(5-methylthiophen-2-yl)silane |
InChI |
InChI=1S/C11H20SSi/c1-9-7-8-10(12-9)13(5,6)11(2,3)4/h7-8H,1-6H3 |
Clave InChI |
MBZURHYSZVVUIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


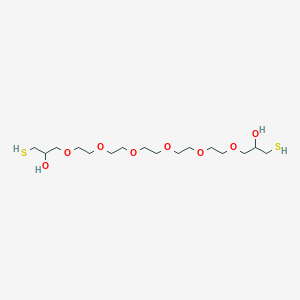


![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)
![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)
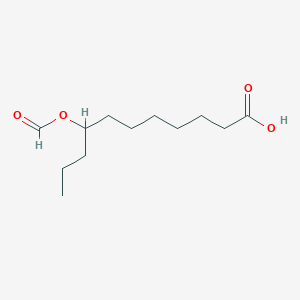
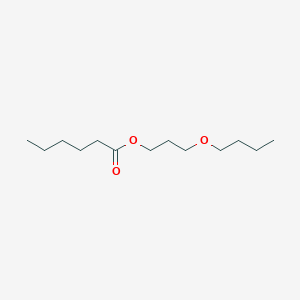

![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)
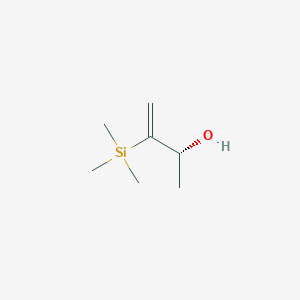
![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
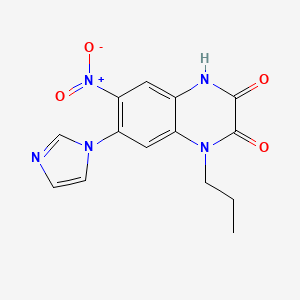

![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
